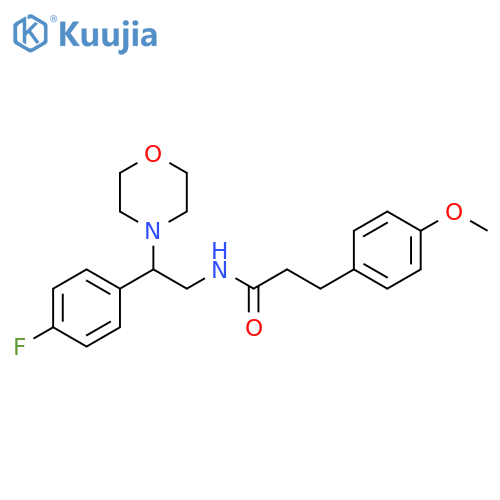Cas no 941896-64-6 (N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)

941896-64-6 structure
商品名:N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide
CAS番号:941896-64-6
MF:C22H27FN2O3
メガワット:386.4598
CID:5460964
N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide
- N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(4-methoxyphenyl)propanamide
- N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide
-
- InChIKey: GMIUZUCKPCWBML-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])N([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.8
N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2880-0953-15mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 15mg |
$89.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-75mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 75mg |
$208.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-1mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-2mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-4mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 4mg |
$66.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-3mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-40mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 40mg |
$140.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-5mg |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-5μmol |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-0953-20μmol |
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
941896-64-6 | 90%+ | 20μl |
$79.0 | 2023-05-01 |
N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
941896-64-6 (N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬